Benzoic acid;2-fluoro-4-iodophenol

Description

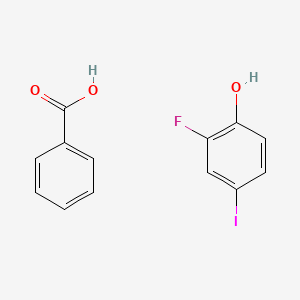

Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely utilized as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its derivatives, such as aspirin and salicylic acid, have significant therapeutic applications . Structurally, the carboxyl group and benzene ring allow for diverse chemical modifications, including halogenation, which alters physicochemical and biological properties.

2-Fluoro-4-iodophenol (C₆H₃FIOH) is a halogenated phenol featuring fluorine and iodine substituents at the 2- and 4-positions, respectively. The electron-withdrawing fluorine and heavy iodine atoms influence its acidity, solubility, and reactivity, making it valuable in synthetic chemistry and drug development .

Properties

CAS No. |

134321-81-6 |

|---|---|

Molecular Formula |

C13H10FIO3 |

Molecular Weight |

360.12 g/mol |

IUPAC Name |

benzoic acid;2-fluoro-4-iodophenol |

InChI |

InChI=1S/C7H6O2.C6H4FIO/c8-7(9)6-4-2-1-3-5-6;7-5-3-4(8)1-2-6(5)9/h1-5H,(H,8,9);1-3,9H |

InChI Key |

ANKLQHWVPSXPDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC(=C(C=C1I)F)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic Disconnection

The target molecule can be dissected into two key components:

- Benzoic acid backbone : Introduced via hydrolysis of ester precursors or oxidation of methyl groups.

- Halogen substituents : Fluorine and iodine are installed sequentially using directed ortho-metalation, diazotization, or nucleophilic aromatic substitution.

Strategic Pathways

- Pathway A : Iodination of 2-fluorobenzoic acid derivatives.

- Pathway B : Fluorination of 4-iodobenzoic acid intermediates.

- Pathway C : Simultaneous introduction of halogens via hypervalent iodine reagents.

Detailed Synthesis Methodologies

Iodination of 2-Fluorobenzoic Acid Derivatives

Diazotization and Sandmeyer Iodination

A patented method for analogous compounds involves diazotization of an amino precursor followed by iodide displacement (Scheme 1):

Step 1 : Synthesis of 2-amino-4-iodobenzoic acid ethyl ester

- Conditions : 2-Aminobenzoic acid ethyl ester is iodinated using potassium iodide (KI) and iodate (KIO₃) in acidic medium.

- Yield : 85–92%.

Step 2 : Diazotization and iodide substitution

- The amino group is converted to a diazonium salt using NaNO₂/HCl at 0–5°C, followed by reaction with KI.

- Critical Parameters : Temperature control (<5°C) prevents diazonium decomposition.

Step 3 : Ester hydrolysis to carboxylic acid

Direct Electrophilic Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) selectively introduces iodine at the para position relative to the fluorine atom.

Fluorination of 4-Iodobenzoic Acid Precursors

Balz-Schiemann Reaction

A Balz-Schiemann approach converts aniline derivatives to fluorinated analogs:

- Step 1 : Diazotization of 4-iodoanthranilic acid with NaNO₂/HBF₄.

- Step 2 : Thermal decomposition of the diazonium tetrafluoroborate at 120°C releases fluorine.

- Challenge : Low yields (∼50%) due to competing side reactions.

Nucleophilic Aromatic Substitution

Activation of the aromatic ring via electron-withdrawing groups enables fluoride displacement of nitro or sulfonic groups.

Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-fluoro-4-iodophenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The iodine substituent can be reduced to form the corresponding fluorophenol.

Substitution: The fluorine and iodine substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fluorophenol and other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Benzoic acid;2-fluoro-4-iodophenol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid;2-fluoro-4-iodophenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine and iodine substituents can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzoic Acid Derivatives

- 4-Fluorophenyl benzoate (C₁₃H₉FO₂): An ester derivative of benzoic acid with a fluorine substituent. The ester group reduces acidity compared to benzoic acid, while fluorine enhances lipophilicity .

- Salicylic acid (C₇H₆O₃): A hydroxylated benzoic acid derivative with anti-inflammatory properties. The hydroxyl group enables hydrogen bonding, increasing water solubility compared to benzoic acid .

2-Fluoro-4-Iodophenol Analogues

- 4-Iodophenol (C₆H₅IOH): Lacks the fluorine substituent, resulting in lower acidity (pKa ~9.3) compared to 2-fluoro-4-iodophenol (pKa ~8.1 due to fluorine’s electron-withdrawing effect) .

- 2-Fluorophenol (C₆H₅FOH): Missing the iodine substituent, this compound exhibits lower molecular weight and reduced halogen-mediated reactivity.

Table 1: Structural Comparison of Benzoic Acid and Phenol Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Benzoic acid | -COOH | 122.12 | Carboxylic acid |

| 4-Fluorophenyl benzoate | -COO⁻, 4-F-C₆H₄ | 216.21 | Ester, Fluorine |

| 2-Fluoro-4-iodophenol | 2-F, 4-I, -OH | 254.00 | Phenol, Halogens |

| 4-Iodophenol | 4-I, -OH | 220.00 | Phenol, Iodine |

Physicochemical Properties

Solubility and Partitioning

- Benzoic acid has moderate water solubility (1.7 g/L at 25°C) due to its polar carboxyl group. Its distribution coefficient (logP ~1.87) favors membrane phase solubility, enabling rapid extraction in emulsion liquid membranes .

- 2-Fluoro-4-iodophenol is less water-soluble than benzoic acid (logP ~2.5) due to halogen substituents enhancing lipophilicity. Its extraction rate in membranes is comparable to phenol but slower than benzoic acid due to larger molecular size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.